Tofenacin Hydrochloride Salt-d4

Description

BenchChem offers high-quality Tofenacin Hydrochloride Salt-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tofenacin Hydrochloride Salt-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

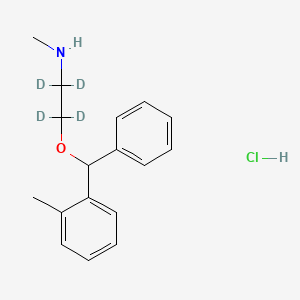

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H22ClNO |

|---|---|

Molecular Weight |

295.8 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i12D2,13D2; |

InChI Key |

YAXWIYFUVISXRS-QJUQVXHISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(C1=CC=CC=C1)C2=CC=CC=C2C)NC.Cl |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Tofenacin Hydrochloride Salt-d4: Structure, Properties, and Application in Quantitative Bioanalysis

This guide provides an in-depth examination of Tofenacin Hydrochloride Salt-d4, a deuterated isotopologue of the pharmacologically active molecule, Tofenacin. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental properties of this compound and contextualizes its critical role in modern analytical workflows, particularly in pharmacokinetic and metabolic studies.

Tofenacin: A Profile of the Parent Compound

Tofenacin is a pharmacologically active molecule recognized for its antidepressant properties.[1][2] Structurally related to the tricyclic class of antidepressants, it functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] Beyond its primary indication, Tofenacin also exhibits anticholinergic and antihistamine activities, broadening its therapeutic potential.[1] Notably, Tofenacin is the major active metabolite of Orphenadrine, a drug used to treat muscle spasms and symptoms of Parkinson's disease, and likely contributes to Orphenadrine's antidepressant effects.[1][5][6]

Classified as a diarylmethane, Tofenacin's core structure is fundamental to its biological activity.[7] Its interaction with neurotransmitter transporters is a key aspect of its mechanism of action, making the precise quantification of its presence in biological systems a crucial aspect of its clinical development and study.

Tofenacin Hydrochloride Salt-d4: The Deuterated Internal Standard

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard for achieving accuracy and precision. Tofenacin Hydrochloride Salt-d4 serves this exact purpose.

What is a Deuterated Compound? Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[8] A deuterated compound is one in which one or more hydrogen atoms have been replaced by deuterium atoms.[9] This substitution results in an increase in the compound's mass but does not significantly alter its chemical properties or chromatographic behavior. This subtle yet critical modification is the cornerstone of its utility in analytical chemistry.[10][11]

Chemical Structure and Molecular Weight

The defining characteristic of Tofenacin Hydrochloride Salt-d4 is the incorporation of four deuterium atoms. This isotopic labeling provides a distinct mass signature that allows it to be differentiated from the non-labeled (or "light") Tofenacin by a mass spectrometer.

Below is a visualization of the chemical structure for Tofenacin Hydrochloride Salt-d4.

Caption: Chemical structure of Tofenacin Hydrochloride Salt-d4.

Comparative Physicochemical Properties

The primary differences between Tofenacin Hydrochloride and its deuterated analog are their respective molecular formulas and weights. These are summarized in the table below for clarity.

| Property | Tofenacin | Tofenacin Hydrochloride | Tofenacin Hydrochloride Salt-d4 |

| Synonyms | Demethylorphenadrine | N-Desmethylorphenadrine HCl | Tofenacin-d4 HCl |

| CAS Number | 15301-93-6[1][7] | 10488-36-5[1][5] | 10488-36-5 (unlabeled)[12] |

| Molecular Formula | C₁₇H₂₁NO[1] | C₁₇H₂₂ClNO[13] | C₁₇H₁₇D₄NO·HCl[12] |

| Molecular Weight | 255.36 g/mol [1][14] | 291.82 g/mol [5][13] | 295.84 g/mol [12] |

The Scientific Rationale: Why Use a Deuterated Internal Standard?

The core principle behind using a deuterated internal standard is to mitigate experimental variability that can arise during sample preparation and analysis.[8] In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), Tofenacin Hydrochloride Salt-d4 is an invaluable tool.[15]

Key Advantages:

-

Minimizing Matrix Effects: Biological samples like plasma or urine are complex mixtures. These matrices can enhance or suppress the ionization of the target analyte (Tofenacin) in the mass spectrometer's source, leading to inaccurate measurements. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's signal to the standard's signal, these effects are normalized, ensuring data accuracy.

-

Correcting for Sample Loss: During the multi-step process of sample extraction and preparation, some amount of the analyte may be lost. The deuterated standard is added at the very beginning of this process. Any loss experienced by the analyte will also be experienced by the standard, and the final ratio measurement will remain accurate.

-

Improving Reproducibility: The use of a stable isotope-labeled internal standard significantly enhances the reproducibility and traceability of analytical methods, a critical requirement for regulatory submissions and inter-laboratory comparisons.[8][9]

Experimental Application: A Pharmacokinetic Study Workflow

To illustrate the practical application, consider a typical preclinical pharmacokinetic (PK) study designed to determine the concentration of Tofenacin in rat plasma over time following oral administration.[16][17][18]

Objective: To quantify the concentration-time profile of Tofenacin in plasma.

Internal Standard: Tofenacin Hydrochloride Salt-d4.

Step-by-Step Protocol

-

Preparation of Standards: A series of calibration standards are prepared by spiking known concentrations of Tofenacin into blank plasma. A fixed, known concentration of Tofenacin Hydrochloride Salt-d4 is added to each of these standards.

-

Sample Collection: Blood samples are collected from the study animals at predetermined time points after dosing with Tofenacin. Plasma is isolated via centrifugation.

-

Sample Preparation (Protein Precipitation):

-

To an aliquot of each plasma sample (and to the calibration standards), the fixed concentration of Tofenacin Hydrochloride Salt-d4 is added.

-

A protein precipitation agent (e.g., cold acetonitrile) is added to the plasma to crash out proteins.

-

The samples are vortexed and then centrifuged at high speed.

-

The clear supernatant, containing both Tofenacin and Tofenacin-d4, is carefully transferred to a new plate or vial.

-

-

LC-MS/MS Analysis:

-

The supernatant is injected into an LC-MS/MS system.

-

The Liquid Chromatography (LC) step separates Tofenacin and its deuterated standard from other endogenous components in the plasma. Due to their nearly identical chemical nature, they will elute from the LC column at virtually the same time.

-

The Mass Spectrometer (MS) detects and quantifies both molecules based on their unique mass-to-charge ratios.

-

-

Data Processing: A calibration curve is generated by plotting the ratio of the peak area of Tofenacin to the peak area of Tofenacin-d4 against the known concentrations of the calibration standards. The concentration of Tofenacin in the unknown study samples is then calculated from this curve using their measured peak area ratios.

Visualized Workflow

The following diagram illustrates the key stages of this analytical process.

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion

Tofenacin Hydrochloride Salt-d4 is more than just a labeled version of its parent drug; it is an essential enabling tool for high-integrity pharmaceutical research. Its specific molecular weight and chemical similarity to Tofenacin allow it to serve as the ideal internal standard for demanding analytical applications. By effectively correcting for experimental variability, it ensures that data generated in pharmacokinetic, toxicokinetic, and drug metabolism studies are both accurate and reliable, thereby supporting the robust development and regulatory evaluation of Tofenacin and related compounds.

References

-

Wikipedia. Tofenacin. [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25315, Tofenacin. [Link]

-

Global Substance Registration System. TOFENACIN. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

van Breemen, R. B., & DeLuca, S. (2007). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 64(3), 253–263. [Link]

-

Global Substance Registration System. TOFENACIN, (-)-. [Link]

-

TargetMol Chemicals Inc. Tofenacin hydrochloride. [Link]

-

BioHippo. Tofenacin hydrochloride. [Link]

-

ResearchGate. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

-

Mindham, R. H. (1971). An evaluation of tofenacine (elamol), a new drug for the treatment of depression. Current Therapeutic Research, Clinical and Experimental, 13(10), 625–630. [Link]

-

Drug Central. tofenacin. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Johnson, D. A. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. The British Journal of Clinical Practice, 30(3), 78–80. [Link]

-

Inxight Drugs. TOFENACIN, (+)-. [Link]

-

Metapathogen. Tofenacin Hydrochloride Salt-d4 1mg. [Link]

-

Susa, S., & Le, J. (2023). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]

-

Wang, L., et al. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 10(7), 1143–1164. [Link]

-

Valerio, L. G., & Obach, R. S. (2012). Drug metabolism and pharmacokinetics. Current protocols in toxicology, Chapter 25, Unit 25.1. [Link]

Sources

- 1. Tofenacin - Wikipedia [en.wikipedia.org]

- 2. An evaluation of tofenacine (elamol), a new drug for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tofenacin hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Tofenacin Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 6. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scbt.com [scbt.com]

- 13. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Pharmacological Properties of Deuterated Tofenacin Hydrochloride

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Imperative for Deuteration in Modern Drug Development

In the landscape of contemporary drug discovery, the pursuit of optimized therapeutic agents is relentless. The "deuterium switch," a strategic chemical modification wherein hydrogen atoms are replaced with their heavier, stable isotope, deuterium, has emerged as a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of established molecules.[1] This guide provides a comprehensive technical overview of the anticipated pharmacological properties of deuterated Tofenacin Hydrochloride, a molecule with a dual mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a muscarinic receptor antagonist.[2] As Tofenacin itself is the major active metabolite of orphenadrine, understanding its metabolic fate is crucial for a rational deuteration strategy.[3] This document is intended for researchers, scientists, and drug development professionals, offering a predictive yet methodologically rigorous exploration of how deuteration could refine the therapeutic potential of Tofenacin.

Tofenacin Hydrochloride: A Dual-Action Pharmacological Agent

Tofenacin, a tricyclic antidepressant, exerts its therapeutic effects through two primary mechanisms:

-

Serotonin-Norepinephrine Reuptake Inhibition: Tofenacin blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters and enhanced neurotransmission. This is the basis for its antidepressant effects.[4]

-

Anticholinergic Activity: Tofenacin also acts as an antagonist at muscarinic acetylcholine receptors.[5] This property, while contributing to its pharmacological profile, can also be a source of dose-limiting side effects such as dry mouth, blurred vision, and constipation.[6]

The dual nature of Tofenacin presents both therapeutic opportunities and challenges. A strategic deuteration approach would aim to modulate its metabolism to improve its pharmacokinetic profile, potentially enhancing its antidepressant efficacy while mitigating its anticholinergic side effects.

The Rationale for Deuterating Tofenacin Hydrochloride: Leveraging the Kinetic Isotope Effect

The foundational principle behind the deuteration of pharmaceuticals is the deuterium kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a deuterium atom is present at that position.[8]

Given that Tofenacin is a metabolite of orphenadrine, its own metabolism is a critical consideration. The metabolic pathways of Tofenacin likely involve N-demethylation and hydroxylation, reactions often catalyzed by cytochrome P450 (CYP) enzymes.[9][10] By strategically placing deuterium atoms at metabolically labile sites on the Tofenacin molecule, we can anticipate several key benefits:

-

Reduced Metabolic Rate: Slower metabolism can lead to a longer plasma half-life and increased overall drug exposure (AUC).[11]

-

Improved Bioavailability: By reducing first-pass metabolism, deuteration can potentially increase the amount of active drug that reaches systemic circulation.

-

More Consistent Plasma Concentrations: A longer half-life can lead to smoother plasma concentration profiles, reducing peak-to-trough fluctuations and potentially improving patient tolerability.[12]

-

Potential for Dose Reduction: With increased exposure and a longer duration of action, a lower or less frequent dosing regimen may be possible, which could decrease the incidence or severity of adverse effects.[13]

Proposed Deuteration Strategy for Tofenacin

A logical approach to deuterating Tofenacin would target the N-methyl group and potentially the aromatic rings, as these are common sites of metabolism for similar compounds.

Caption: Proposed deuteration strategy for Tofenacin.

Anticipated Pharmacokinetic Profile of Deuterated Tofenacin Hydrochloride

The primary motivation for deuterating Tofenacin is to favorably alter its pharmacokinetic profile. The following table summarizes the expected changes based on the principles of the kinetic isotope effect.

| Pharmacokinetic Parameter | Standard Tofenacin HCl | Anticipated Deuterated Tofenacin HCl | Rationale for Change |

| Metabolism | Primarily hepatic via CYP450 enzymes (e.g., N-demethylation, hydroxylation) | Reduced rate of metabolism | Deuteration at metabolically labile sites will slow enzymatic cleavage due to the kinetic isotope effect. |

| Half-life (t½) | Moderate | Increased | A slower rate of metabolism will lead to a longer time required to eliminate half of the drug from the body. |

| Area Under the Curve (AUC) | Standard | Increased | Reduced metabolic clearance will result in greater overall drug exposure over time. |

| Peak Plasma Concentration (Cmax) | Standard | Potentially similar or slightly increased | May be less affected than AUC, but could increase due to reduced first-pass metabolism. |

| Time to Peak Concentration (Tmax) | Standard | Potentially delayed | Slower absorption and metabolism could lead to a longer time to reach peak plasma levels. |

| Clearance (CL) | Standard | Decreased | The rate of drug removal from the body is expected to be lower due to slower metabolism. |

Predicted Pharmacodynamic Profile: Enhancing Therapeutic Efficacy and Safety

The altered pharmacokinetics of deuterated Tofenacin are expected to translate into a modified pharmacodynamic profile.

| Pharmacodynamic Effect | Standard Tofenacin HCl | Anticipated Deuterated Tofenacin HCl | Rationale for Change |

| Antidepressant Efficacy | Dose-dependent | Potentially enhanced at equivalent doses | Increased and more sustained plasma concentrations of the active moiety could lead to greater and more consistent inhibition of serotonin and norepinephrine reuptake. |

| Anticholinergic Side Effects | Dose-limiting (e.g., dry mouth, constipation) | Potentially reduced at therapeutically equivalent antidepressant doses | A lower required dose for the same antidepressant effect could reduce the overall anticholinergic burden. |

| Receptor Occupancy | Standard | More sustained | A longer half-life would likely lead to more prolonged binding to serotonin and norepinephrine transporters, as well as muscarinic receptors. |

Methodologies for Pharmacological Characterization

A comprehensive evaluation of deuterated Tofenacin Hydrochloride would require a suite of in vitro and in vivo studies.

In Vitro Characterization

6.1.1. Metabolic Stability Assessment

-

Objective: To compare the metabolic stability of deuterated Tofenacin with its non-deuterated counterpart.

-

Methodology:

-

Incubate deuterated and non-deuterated Tofenacin with human liver microsomes or specific recombinant CYP450 enzymes.

-

Collect samples at various time points.

-

Analyze the concentration of the parent compound using LC-MS/MS.

-

Calculate the in vitro half-life and intrinsic clearance.

-

-

Expected Outcome: Deuterated Tofenacin will exhibit a longer in vitro half-life and lower intrinsic clearance, confirming the successful application of the kinetic isotope effect.

6.1.2. Muscarinic Receptor Binding Affinity

-

Objective: To determine the binding affinity of deuterated Tofenacin for the five muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Utilize cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.

-

Perform a competitive radioligand binding assay using a known muscarinic radioligand (e.g., [³H]-N-methylscopolamine).[4][7]

-

Incubate the membranes with the radioligand and increasing concentrations of deuterated or non-deuterated Tofenacin.

-

Measure the displacement of the radioligand and calculate the Ki (inhibition constant).

-

-

Expected Outcome: The binding affinity of deuterated Tofenacin is expected to be similar to the parent compound, as deuteration should not significantly alter the molecular shape for receptor binding.

6.1.3. Serotonin and Norepinephrine Transporter Functional Assays

-

Objective: To measure the potency of deuterated Tofenacin in inhibiting the function of the serotonin transporter (SERT) and norepinephrine transporter (NET).

-

Methodology:

-

Use cell lines stably expressing human SERT or NET.

-

Pre-incubate the cells with varying concentrations of deuterated or non-deuterated Tofenacin.

-

Add a radiolabeled substrate (e.g., [³H]-serotonin or [³H]-norepinephrine).[14]

-

Measure the uptake of the radiolabeled substrate and determine the IC50 value for each compound.

-

-

Expected Outcome: Similar to receptor binding, the functional potency at the transporters is anticipated to be comparable between the deuterated and non-deuterated forms.

Caption: Workflow for in vitro characterization.

In Vivo Pharmacological Assessment

6.2.1. Pharmacokinetic Studies in Rodents

-

Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated Tofenacin.

-

Methodology:

-

Administer equivalent doses of deuterated and non-deuterated Tofenacin Hydrochloride to rats or mice via oral and intravenous routes.

-

Collect blood samples at predetermined time points.

-

Analyze plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (t½, AUC, Cmax, Tmax, CL).

-

-

Expected Outcome: The in vivo studies are expected to confirm the in vitro findings, demonstrating a longer half-life, increased AUC, and decreased clearance for the deuterated compound.

6.2.2. Antidepressant Activity Models

-

Objective: To evaluate the antidepressant-like efficacy of deuterated Tofenacin.

-

Methodology:

-

Forced Swim Test (FST):

-

Tail Suspension Test (TST):

-

Administer the test compounds or vehicle to mice.

-

Suspend the mice by their tails.

-

Record the duration of immobility. A reduction in immobility is interpreted as an antidepressant-like effect.

-

-

-

Expected Outcome: Deuterated Tofenacin is expected to show a more potent or longer-lasting antidepressant-like effect at equivalent doses compared to the non-deuterated form.

6.2.3. Assessment of Anticholinergic Effects

-

Objective: To quantify and compare the anticholinergic side effects of deuterated and non-deuterated Tofenacin.

-

Methodology:

-

Salivary Secretion Inhibition:

-

Administer the test compounds or vehicle to rats.

-

Induce salivation using a cholinergic agonist (e.g., pilocarpine).

-

Measure the amount of saliva produced over a set period. A reduction in saliva production indicates an anticholinergic effect.

-

-

Pupil Dilation (Mydriasis):

-

Administer the test compounds or vehicle to mice or rats.

-

Measure pupil diameter at various time points. An increase in pupil diameter is a classic sign of anticholinergic activity.

-

-

-

Expected Outcome: While deuterated Tofenacin will still possess anticholinergic activity, the goal would be to demonstrate a favorable therapeutic window, where a dose that produces a significant antidepressant effect causes less pronounced anticholinergic side effects compared to an equally effective dose of the non-deuterated compound.

Caption: Workflow for in vivo pharmacological assessment.

Conclusion: A Path Forward for an Optimized Therapeutic

The strategic deuteration of Tofenacin Hydrochloride represents a compelling opportunity to refine its pharmacological profile. By leveraging the deuterium kinetic isotope effect, it is hypothesized that a deuterated version of Tofenacin could offer an improved pharmacokinetic profile, characterized by a longer half-life and increased drug exposure. This, in turn, has the potential to enhance its antidepressant efficacy and may allow for a reduction in the therapeutic dose required, thereby mitigating the burden of anticholinergic side effects. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of deuterated Tofenacin Hydrochloride, paving the way for the potential development of a superior therapeutic agent for the treatment of depression.

References

-

Tofenacin - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Using tests and models to assess antidepressant-like activity in rodents. (n.d.). Retrieved February 14, 2024, from [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved February 14, 2024, from [Link]

-

Deuterated drug - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

-

Tofenacin hydrochloride - BioHippo. (n.d.). Retrieved February 14, 2024, from [Link]

-

In vivo human models for the study of anticholinergic drugs - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One - Research journals. (n.d.). Retrieved February 14, 2024, from [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - Dove Medical Press. (n.d.). Retrieved February 14, 2024, from [Link]

-

Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

-

Tofenacin | C17H21NO | CID 25315 - PubChem - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

-

A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Retrieved February 14, 2024, from [Link]

-

Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 14, 2024, from [Link]

-

Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Orphenadrine - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Retrieved February 14, 2024, from [Link]

-

Metabolic pathways for revefenacin in humans. - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

-

Functional effects of agents differentially selective to noradrenergic or serotonergic systems - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

-

Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. (n.d.). Retrieved February 14, 2024, from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

-

Managing drugs with anticholinergic activity - SciSpace. (n.d.). Retrieved February 14, 2024, from [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

-

Orphenadrine: Drug information. (n.d.). Retrieved February 14, 2024, from [Link]

-

Compound: TOFENACIN (CHEMBL2110923) - ChEMBL - EMBL-EBI. (n.d.). Retrieved February 14, 2024, from [Link]

-

Drug Metabolism and Toxicological Mechanisms - MDPI. (n.d.). Retrieved February 14, 2024, from [Link]

-

Norflex (DSC) (orphenadrine) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved February 14, 2024, from [Link]

-

Clinical Implications and Phases of Drug Metabolism Pathways - Longdom Publishing. (n.d.). Retrieved February 14, 2024, from [Link]

-

The anticholinergic burden: from research to practice - Australian Prescriber. (n.d.). Retrieved February 14, 2024, from [Link]

-

A simulation study comparing anticholinergic drug use with polypharmacy for risk of death, dementia, and delirium in UK Biobank - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

-

Study Details | NCT04051125 | Evaluation of Anticholinergic Load - ClinicalTrials.gov. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

- 1. Pre clinical Screening of anti depressants | PPTX [slideshare.net]

- 2. neuroscigroup.us [neuroscigroup.us]

- 3. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UpToDate 2018 [doctorabad.com]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjpn.org [rjpn.org]

- 9. openanesthesia.org [openanesthesia.org]

- 10. mdpi.com [mdpi.com]

- 11. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]

High-Fidelity Bioanalysis of Tofenacin: Strategic Utilization of Tofenacin-d4 in Antidepressant Research

Topic: Applications of Tofenacin d4 in Antidepressant Research Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the landscape of antidepressant pharmacokinetics (PK) and therapeutic drug monitoring (TDM), Tofenacin (N-demethylorphenadrine) occupies a critical dual role: it is both the primary active metabolite of the muscle relaxant/antidepressant Orphenadrine and a pharmacologically active agent in its own right, exhibiting SNRI and anticholinergic properties.

The quantification of Tofenacin in biological matrices presents a unique bioanalytical challenge due to isobaric interference . Tofenacin (

This guide details the application of Tofenacin-d4 —the tetradeuterated isotopologue—as the definitive Internal Standard (IS). By leveraging stable isotope dilution LC-MS/MS, researchers can achieve absolute quantification, correct for ionization suppression in complex plasma/urine matrices, and unequivocally differentiate Tofenacin from isobaric interferences.

Chemical Intelligence & The Isobaric Challenge

The Molecule: Tofenacin vs. Tofenacin-d4

Tofenacin is a diarylmethane derivative. The deuterated standard, Tofenacin-d4, typically incorporates four deuterium atoms on one of the phenyl rings or the ethylamine linker, shifting the precursor mass by +4 Da.

| Feature | Tofenacin (Analyte) | Tofenacin-d4 (Internal Standard) | Diphenhydramine (Interference) |

| CAS RN | 15301-93-6 | 1246820-XX-X (Generic) | 58-73-1 |

| Formula | |||

| Precursor Ion | 256.2 | 260.2 | 256.2 |

| Key Fragment | 181.1 (o-tolyl-phenyl cation) | 185.1 (d4-labeled cation) | 167.1 (diphenyl cation) |

| Retention Time | ~1.1 - 1.5 min (UPLC) | Co-elutes with Tofenacin | Distinct (Method Dependent) |

Critical Insight: While Tofenacin and Diphenhydramine are isobaric (m/z 256), their fragmentation pathways differ. Tofenacin yields a tropine-like or o-tolyl-phenyl cation (m/z 181), whereas Diphenhydramine yields a diphenylmethyl cation (m/z 167). Tofenacin-d4 (m/z 260) shifts the precursor window entirely, preventing cross-talk.

Metabolic Pathway Visualization

Tofenacin is the N-demethylated product of Orphenadrine. Understanding this pathway is essential for PK modeling.

Figure 1: Tofenacin is formed via N-demethylation of Orphenadrine.[1] Tofenacin-d4 is used to quantify this specific node in the metabolic cascade.

Core Application: LC-MS/MS Quantification Protocol

This protocol describes a validated workflow for quantifying Tofenacin in human plasma using Tofenacin-d4. It is designed to be self-validating by using the IS to track extraction efficiency and matrix effects per sample.

Reagents & Materials

-

Analyte: Tofenacin HCl.[1]

-

Internal Standard: Tofenacin-d4 HCl (Isotopic purity > 99%).

-

Matrix: Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[2]

Step-by-Step Workflow

Step 1: Stock Preparation

-

Master Stock: Dissolve Tofenacin-d4 in Methanol to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute Master Stock to 500 ng/mL in 50:50 ACN:Water.

-

Why: High organic content in the working solution can cause protein precipitation upon addition; 50:50 keeps it stable and compatible.

-

Step 2: Sample Extraction (Protein Precipitation)

-

Rationale: While Liquid-Liquid Extraction (LLE) with hexane is cleaner, Protein Precipitation (PPT) is faster and Tofenacin-d4 corrects for the higher matrix effect inherent in PPT.

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 20 µL of Tofenacin-d4 Working IS Solution.

-

Add 150 µL of ice-cold Acetonitrile (precipitating agent).

-

Vortex vigorously for 2 min.

-

Centrifuge at 4,000 rpm for 10 min at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

Step 3: LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Load/Desalt |

| 0.5 | 5 | Begin Elution |

| 2.5 | 95 | Elute Analyte |

| 3.0 | 95 | Wash |

| 3.1 | 5 | Re-equilibrate |

| 4.0 | 5 | End |

Step 4: MRM Transitions (Mass Spectrometry)

The following transitions provide maximum sensitivity and specificity.

| Analyte | Polarity | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |

| Tofenacin | ESI + | 256.2 | 181.1 | 25 | 50 |

| Tofenacin-d4 | ESI + | 260.2 | 185.1 | 25 | 50 |

| Orphenadrine | ESI + | 270.2 | 181.1 | 28 | 50 |

Note: The "181.1" fragment corresponds to the o-tolyl-phenyl-methyl cation. For d4, assuming ring labeling, this shifts to 185.1.

Advanced Technical Considerations

Cross-Talk & Isotopic Purity

A common pitfall in using deuterated standards is isotopic impurity (presence of d0 in the d4 standard).

-

Test: Inject a high concentration of Tofenacin-d4 (only) and monitor the Tofenacin (d0) transition (256->181).

-

Acceptance: The response in the d0 channel must be < 20% of the Lower Limit of Quantification (LLOQ).

-

Mitigation: If interference is observed, ensure the d4 standard is >99% isotopic purity or increase the mass shift (e.g., use d6 if available).

Matrix Effect Correction

Tofenacin is a lipophilic amine. In ESI+, it competes for charge with phospholipids.

-

Validation: Calculate the Matrix Factor (MF) .

-

Role of d4: The MF for Tofenacin and Tofenacin-d4 should be identical (IS-normalized MF ≈ 1.0). If they diverge, the d4 label may be affecting retention time (deuterium isotope effect), causing the IS to elute away from the suppression zone. Tofenacin-d4 usually co-elutes perfectly, negating this risk.

Analytical Workflow Diagram

Figure 2: End-to-end workflow ensuring isotopic normalization at the earliest possible step (Sample Prep).

References

-

PubChem. (2025).[1] Tofenacin | C17H21NO.[1] National Library of Medicine. [Link]

-

Capstick, N., & Pudney, H. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. Journal of International Medical Research. [Link]

-

Haneef, J., et al. (2013). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis. [Link]

Sources

A Technical Guide to Elucidating the Metabolic Pathways of Tofenacin Using Stable Isotope Labeling

Abstract

Tofenacin, a tricyclic-like antidepressant, is also the major active metabolite of Orphenadrine. A comprehensive understanding of its metabolic fate is critical for optimizing its therapeutic window and ensuring patient safety. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the application of stable isotope labeling (SIL) in conjunction with advanced mass spectrometry to meticulously map the metabolic pathways of Tofenacin. We will explore the strategic design of labeled compounds, describe robust in vitro and in vivo experimental protocols, and detail the analytical workflows for the confident identification and structural elucidation of metabolites. The methodologies presented herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and adhere to regulatory expectations for metabolite safety testing.[1]

Introduction: The Imperative for Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Metabolism, the enzymatic conversion of a drug into its metabolites, is a pivotal process that dictates its efficacy, duration of action, and potential for toxicity or drug-drug interactions (DDIs).[3][4] For Tofenacin, a serotonin-norepinephrine reuptake inhibitor, identifying its metabolic "soft spots" and characterizing the resulting biotransformations are essential for a complete safety and efficacy profile.[5][6]

Stable isotope labeling has emerged as the gold-standard technique for such investigations, offering a safe and exquisitely precise method to trace a drug's journey through complex biological systems.[7] Unlike radioactive labeling, SIL poses no radiation risk and allows for studies in healthy human subjects, providing the most relevant metabolic data.[7] This guide will provide the scientific rationale and detailed protocols for leveraging SIL to build a comprehensive metabolic map of Tofenacin.

Part 1: Core Principles & Strategic Design

The Power of the Mass Shift: Why Stable Isotopes?

The core principle of SIL in metabolite identification lies in the "mass shift" it introduces. By strategically replacing common atoms (like ¹²C, ¹H, or ¹⁴N) with their heavier, non-radioactive stable isotopes (¹³C, ²H/D, or ¹⁵N), we create a unique mass signature.[8] When a biological sample is analyzed by mass spectrometry (MS), the parent drug and all its metabolites will appear as distinctive isotopic doublets—two peaks separated by the mass difference of the incorporated label(s).[2][9] This signature unequivocally confirms that a detected molecule is drug-related, dramatically simplifying the complex task of sifting through thousands of endogenous signals in a biological matrix.

Chemical Structure of Tofenacin

To design an effective labeling strategy, we must first understand the molecule's structure.

-

IUPAC Name: N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine[5]

Figure 1. Chemical Structure of Tofenacin.

Strategic Isotope Placement

The choice of where to place the stable isotope label is a critical experimental decision. The goal is to ensure the label is retained in the majority of metabolites. Based on Tofenacin's structure, several common metabolic transformations can be predicted:

-

N-demethylation: Removal of the methyl group on the nitrogen.

-

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the phenyl rings.

-

Ether Cleavage: Scission of the ether bond.

-

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.[11]

Recommended Labeling Strategy:

A robust strategy would involve incorporating two or three ¹³C atoms into one of the phenyl rings. This placement is ideal because the aromatic ring is a core structural feature that is unlikely to be completely cleaved or lost in the initial phases of metabolism. Placing the label here ensures that most Phase I and Phase II metabolites will retain the isotopic signature.

Part 2: Experimental Workflow for Metabolite Discovery

A multi-step approach, starting with simple in vitro systems and progressing to more complex in vivo models, is the most efficient path for comprehensive metabolite profiling.[12]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 4. bioivt.com [bioivt.com]

- 5. Tofenacin - Wikipedia [en.wikipedia.org]

- 6. Tofenacin hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. metsol.com [metsol.com]

- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

CAS number and identifiers for Tofenacin Hydrochloride Salt-d4

An In-Depth Technical Guide to Tofenacin Hydrochloride Salt-d4: Identifiers and Applications

Introduction: The Analyte and the Indispensable Standard

Tofenacin, an antidepressant developed in the 1970s, acts as a serotonin-norepinephrine reuptake inhibitor.[1] Structurally related to orphenadrine, it is also the drug's major active metabolite, contributing to the parent drug's effects.[1] While the parent compound holds therapeutic interest, the focus of modern drug development and clinical research has shifted towards precise and accurate quantification. This necessity brings its deuterated analogue, Tofenacin Hydrochloride Salt-d4, to the forefront.

This guide provides a detailed technical overview of Tofenacin Hydrochloride Salt-d4, focusing on its chemical identifiers and its critical role as an internal standard in quantitative bioanalysis. For researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), the use of stable isotope-labeled (SIL) internal standards is not merely a preference but the gold standard for achieving analytical rigor.[2] Deuterated standards like Tofenacin-d4 are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization.[3][4] This mimicry allows them to perfectly compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible data.[5][6]

Core Identifiers and Physicochemical Properties

Accurate identification of both the analyte and its corresponding stable-isotope labeled internal standard is fundamental for any analytical work. The following table summarizes the key identifiers for Tofenacin and its d4-labeled hydrochloride salt.

| Identifier | Tofenacin (Parent Compound) | Tofenacin Hydrochloride Salt | Tofenacin Hydrochloride Salt-d4 |

| CAS Number | 15301-93-6[1][7][8] | 10488-36-5[1][9] | 10488-36-5 (Unlabeled)[10] |

| Molecular Formula | C₁₇H₂₁NO[1][8] | C₁₇H₂₁NO • HCl[9] | C₁₇H₁₇D₄NO • HCl[10] |

| Molecular Weight | 255.36 g/mol [1][11] | 291.82 g/mol [9] | 295.84 g/mol [10] |

| PubChem CID | 25315[1][7] | N/A | N/A |

| InChIKey | PNYKGCPSFKLFKA-UHFFFAOYSA-N[1][7] | N/A | N/A |

| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC[1][7] | N/A | N/A |

| Synonyms | Demethylorphenadrine, Nororphenadrine[7][8] | N-Desmethylorphenadrine Hydrochloride[9] | N/A |

Note: The CAS number for the deuterated salt is often linked to the unlabeled hydrochloride salt by suppliers.

The Role of Tofenacin-d4 in Quantitative Bioanalysis

The primary application of Tofenacin-d4 is as an internal standard (IS) for the quantification of Tofenacin in complex biological matrices like plasma, serum, or tissue homogenates. The workflow, typically employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), relies on the ability to differentiate the analyte from its heavier, deuterated counterpart.

The diagram below illustrates the fundamental workflow of using a deuterated internal standard in a typical pharmacokinetic study.

Sources

- 1. Tofenacin - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. Tofenacin Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. tofenacin [drugcentral.org]

Literature review on Tofenacin deuterated analogs in toxicology

Literature Review: Tofenacin Deuterated Analogs in Toxicology

Part 1: Executive Summary & Chemical Context

Tofenacin (N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine) is a secondary amine antidepressant and the primary active metabolite of the muscle relaxant orphenadrine . While structurally related to diphenhydramine, its pharmacological profile is distinct, exhibiting serotonin-norepinephrine reuptake inhibition (SNRI) alongside anticholinergic activity.

In the context of modern toxicology, Tofenacin deuterated analogs (specifically Tofenacin-d3 ) act as critical tools rather than clinical therapeutics. Their primary utility lies in Analytical Toxicology as stable isotope-labeled internal standards (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, from a Mechanistic Toxicology perspective, these analogs offer a theoretical window into "Metabolic Shunting." By replacing the N-methyl hydrogens with deuterium (

Part 2: Chemical Architecture & Synthesis

The synthesis of Tofenacin-d3 typically targets the N-methyl group, creating N-(methyl-d3)-tofenacin . This placement is strategic: it is the site of metabolic attack (N-demethylation) and provides a mass shift (+3 Da) sufficient to avoid isotopic overlap with the natural M+2 isotope of the parent drug.

Synthesis Protocol (N-Methylation Strategy)

The most robust pathway involves the N-methylation of the primary amine precursor (N,N-didesmethylorphenadrine) using deuterated reagents.

-

Precursor: 2-[(2-methylphenyl)phenylmethoxy]ethanamine.

-

Reagents: Methyl-d3 iodide (

) or Formaldehyde-d2 ( -

Mechanism: Nucleophilic substitution or Reductive Amination.

DOT Diagram 1: Synthesis of Tofenacin-d3

Figure 1: Synthesis pathway for Tofenacin-d3 via direct alkylation using CD3I.

Part 3: Analytical Toxicology (The Gold Standard)

In forensic and clinical toxicology, distinguishing Tofenacin from its parent (orphenadrine) and downstream metabolites is critical for determining cause of death or overdose severity.

The Problem: Matrix Effects

Biological matrices (blood, urine, liver homogenate) contain phospholipids that suppress ionization in ESI-MS. Using a structural analog (e.g., diphenhydramine) as an internal standard is flawed because it does not co-elute perfectly with Tofenacin, leading to differential suppression.

The Solution: Tofenacin-d3

Tofenacin-d3 shares nearly identical physicochemical properties (pKa, lipophilicity) with the analyte. It co-elutes (or elutes with a negligible shift due to the deuterium isotope effect on lipophilicity), ensuring that the internal standard experiences the exact same matrix suppression/enhancement as the target analyte.

Experimental Protocol: LC-MS/MS Quantification

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400).

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges.

Step-by-Step Workflow:

-

Sample Prep: Aliquot 200 µL plasma. Add 20 µL Tofenacin-d3 (100 ng/mL).

-

Precipitation: Add 600 µL cold Acetonitrile (removes proteins). Centrifuge at 10,000 x g.

-

LC Separation: Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

MS Detection (MRM Transitions):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| Tofenacin | 256.2 ( | 165.1 | 20 | Loss of amine side chain (Benzhydryl cation) |

| Tofenacin-d3 | 259.2 ( | 165.1 | 20 | Benzhydryl cation (Deuterium is lost on side chain) |

| Tofenacin-d3 | 259.2 ( | 119.1 | 35 | Tropylium ion formation |

Part 4: Mechanistic Toxicology (Metabolic Switching)

This section addresses the theoretical toxicological implications if Tofenacin-d3 were used as a pharmacological agent or to study metabolic clearance.

Metabolic Pathway & The Kinetic Isotope Effect (KIE)

Tofenacin is cleared primarily via N-demethylation to form the primary amine (N,N-didesmethylorphenadrine). This reaction is catalyzed by CYP2B6, CYP2C19, and CYP3A4. The C-H bond cleavage at the N-methyl group is often the rate-limiting step (RLS).

-

C-H Bond Energy: ~98 kcal/mol

-

C-D Bond Energy: ~106 kcal/mol

Replacing Hydrogen with Deuterium increases the activation energy required for CYP450 to abstract the hydrogen. If the DKIE (

Toxicological Implication: The "Double-Edged Sword"

In toxicology, slowing metabolism is not always beneficial.

-

Scenario A (Detoxification): If the metabolite (Primary Amine) is more toxic than Tofenacin, deuteration is protective (reduces toxic load).

-

Scenario B (Accumulation - The Tofenacin Risk): Tofenacin itself possesses potent anticholinergic and antihistaminic activity. Slowing its clearance via deuteration would increase the Area Under the Curve (AUC) of the active drug.

-

Risk: Increased incidence of anticholinergic toxidrome (tachycardia, urinary retention, delirium) at standard doses.

-

DOT Diagram 2: Metabolic Shunting & KIE

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) slows N-demethylation, potentially increasing Tofenacin exposure (Anticholinergic Load).[2][3][4][5][6][7][8][9][10][11]

References

-

Leme, J. P., et al. (2012). "Metabolomics in Drug-induced Toxicity and Drug Metabolism." Longdom Publishing. Link

-

Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

Cayman Chemical. (2023). "Product Information: Cotinine-d3 (Analogous N-methyl deuteration standard)." Link

-

Nielsen, K. K., et al. (2016). "Orphenadrine and its N-demethylated metabolites: CYP-specific metabolism." Xenobiotica. Link

-

PubChem. (2023). "Tofenacin Compound Summary." National Library of Medicine.[12] Link

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. chimia.ch [chimia.ch]

- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. uv.es [uv.es]

- 7. dynamed.com [dynamed.com]

- 8. openanesthesia.org [openanesthesia.org]

- 9. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 10. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tofenacin HCl d4: Physicochemical Profile & Stability for Bioanalytical Applications

Executive Summary

Tofenacin HCl d4 (Deuterated N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine hydrochloride) is the stable isotope-labeled isotopologue of the antidepressant Tofenacin. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. Its value lies in its ability to compensate for matrix effects, extraction inefficiencies, and ionization variability by mirroring the physicochemical behavior of the analyte while maintaining a distinct mass shift (+4 Da).

This guide details the physicochemical properties, stability risks, and handling protocols required to maintain the integrity of Tofenacin HCl d4 in a research setting.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | Tofenacin-d4 Hydrochloride |

| IUPAC Name | N-methyl-2-[(2-methylphenyl)(phenyl-d5)methoxy]ethanamine hydrochloride (Typical labeling pattern) |

| CAS Number | 10488-36-5 (Unlabeled Parent) / 1246816-72-7 (d4 Analog - Verify with specific vendor) |

| Molecular Formula | C₁₇H₁₇D₄NO[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 295.84 g/mol (Salt) / 259.38 g/mol (Free Base) |

| Isotopic Purity | Typically ≥ 99% deuterium incorporation |

| Appearance | Off-white to pale yellow crystalline solid |

| Salt Form | Hydrochloride (1:1 stoichiometry) |

Physicochemical Properties[3][4][5][8][9][10]

Understanding the physical behavior of Tofenacin HCl d4 is essential for optimizing extraction recovery and chromatographic retention.

Solubility Profile

The hydrochloride salt form imparts hydrophilicity to the amine functionality, but the lipophilic benzhydryl ether backbone dictates organic solvent compatibility.

-

Primary Solvents (Stock Preparation):

-

Methanol (MeOH): High solubility (>10 mg/mL). Recommended for primary stock solutions due to ease of evaporation and compatibility with reversed-phase LC.

-

Dimethyl Sulfoxide (DMSO): Excellent solubility (>20 mg/mL). Useful for long-term frozen storage due to low volatility, though harder to remove during evaporation steps.

-

Water: Soluble, but not recommended for long-term stock storage due to hydrolytic instability (see Section 3).

-

Key Parameters

-

Melting Point: 147–148°C (Consistent with unlabeled HCl salt).

-

pKa: ~9.4 (Secondary amine). The molecule is positively charged at physiological pH and acidic LC mobile phases.

-

LogP: ~3.3 (Base form). Indicates moderate lipophilicity, suitable for C18 retention.

Stability Profile & Degradation Mechanisms[11]

The stability of Tofenacin HCl d4 is governed by two primary weak points: the benzhydryl ether linkage and the secondary amine .

A. Acid-Catalyzed Hydrolysis (Critical Risk)

The ether bond connecting the benzhydryl group and the ethylamine chain is susceptible to cleavage under acidic conditions. While the solid HCl salt is stable due to crystal lattice energy, aqueous acidic solutions promote protonation of the ether oxygen, leading to cleavage.

-

Mechanism: Protonation

Formation of resonance-stabilized 2-methylbenzhydryl carbocation -

Prevention: Avoid storing stock solutions in acidic aqueous buffers (pH < 4) for extended periods.

B. Oxidative Degradation

The secondary amine is prone to oxidation, particularly in solution, leading to the formation of N-oxides . This is accelerated by light and heat.

C. Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes that must be mitigated during handling.

Caption: Primary degradation pathways of Tofenacin HCl d4 showing acid-catalyzed ether hydrolysis and amine oxidation.

Handling & Storage Protocols

To ensure data integrity, the following "Self-Validating" protocols should be adopted.

Protocol A: Reconstitution & Stock Preparation

Objective: Create a stable 1.0 mg/mL Master Stock Solution.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity risk).

-

Weighing: Weigh ~1-2 mg of Tofenacin HCl d4 into a silanized amber glass vial.

-

Why Silanized? Minimizes adsorption of the amine to glass surfaces.

-

Why Amber? Protects against photo-oxidation.

-

-

Dissolution: Add Methanol (LC-MS Grade) to achieve exactly 1.0 mg/mL (correcting for salt factor if necessary; MW salt / MW base = 1.14).

-

Note: Do not use water or acidified solvents for the master stock.

-

-

Mixing: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

-

Aliquot: Dispense into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

Protocol B: Storage Conditions

| State | Condition | Stability Estimate |

| Solid Powder | -20°C, Desiccated, Dark | > 2 Years |

| Master Stock (MeOH) | -80°C, Amber Glass | 6–12 Months |

| Working Soln (Aq/Org) | +4°C, Protected from light | < 1 Week (Prepare Fresh) |

Analytical Application: LC-MS/MS Workflow

Tofenacin HCl d4 is used to normalize signal variability. The d4 label (+4 Da) ensures the isotope peaks do not overlap with the analyte's M+0, M+1, or M+2 signals.

Bioanalytical Workflow Diagram

Caption: Standardized LC-MS/MS workflow utilizing Tofenacin HCl d4 for quantitative bioanalysis.

Mass Spectrometry Transitions (Example)

-

Ionization: ESI Positive Mode (Amine protonation).

-

Parent Ion: [M+H]⁺ = m/z ~260.2 (d4 Base).

-

Daughter Ions: Fragmentation typically yields the tropine-like or benzyl cation fragments. Specific transitions must be optimized on the instrument.

References

-

ChemicalBook. (2025). Tofenacin Hydrochloride Properties and Specifications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from

-

Santa Cruz Biotechnology. (2024). Tofenacin Hydrochloride Salt-d4 Product Data. Retrieved from

-

Kutuk, H., & Yakan, H. (2011).[8] The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements. (Contextual grounding for acid hydrolysis mechanisms).

- BenchChem. (2025). Technical Guide: Stability of Deuterated Hydrochlorides. (General reference for d4-HCl salt stability profiles).

Sources

- 1. vivanls.com [vivanls.com]

- 2. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 6. N-Nitroso Tofenacin-d5 | CAS | LGC Standards [lgcstandards.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Using Tofenacin Hydrochloride Salt-d4 as an Internal Standard in LC-MS/MS Bioanalysis

Part 1: Introduction & Principle

Executive Summary

This protocol defines the standardized methodology for utilizing Tofenacin Hydrochloride Salt-d4 (Tofenacin-d4) as an Internal Standard (IS) for the quantification of Tofenacin in biological matrices (plasma, serum, urine).[1] Tofenacin, the N-demethylated active metabolite of orphenadrine, exhibits significant anticholinergic and SNRI activity. Accurate quantification is often compromised by matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI).

The use of the deuterated analogue (d4) is critical. Unlike structural analogues, Tofenacin-d4 co-elutes with the analyte, experiencing the exact same ionization environment at the moment of detection. This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to normalize extraction recovery and ionization efficiency, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical Identity & Properties[1]

-

Analyte: Tofenacin Hydrochloride (C₁₇H₂₁NO[1][2]·HCl) | MW: ~291.8 (Salt), ~255.4 (Free Base)

-

Internal Standard: Tofenacin Hydrochloride-d4 (C₁₇H₁₇D₄NO[1]·HCl) | MW: ~295.8 (Salt)[1]

-

pKa: ~9.5 (Basic amine)[1]

-

LogP: ~3.3 (Lipophilic)[1]

-

Solubility: Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water.[1]

Part 2: Experimental Workflow (Visualized)

The following diagram outlines the critical path from stock preparation to data acquisition, highlighting the precise point of IS introduction to ensure valid normalization.

Figure 1: Integrated Workflow for Tofenacin-d4 Internal Standard Processing.[1] Note the equilibration step to mimic protein binding.

Part 3: Detailed Protocol

Reagent Preparation

Critical Causality: Tofenacin is a secondary amine.[1] It is prone to adsorption on glass surfaces (silanol effect). Always use polypropylene (PP) containers for working solutions to prevent non-specific binding loss.

A. Master Stock Solution (1.0 mg/mL)[1]

-

Weigh 1.0 mg of Tofenacin Hydrochloride Salt-d4 (corrected for salt factor and purity).

-

Dissolve in 1.0 mL of LC-MS grade Methanol .

-

Why Methanol? Tofenacin is highly soluble in MeOH.[1] Using 100% aqueous solvent may cause precipitation or adsorption.

-

-

Vortex for 1 minute. Sonicate for 5 minutes if visual particulates remain.

-

Store at -20°C or -80°C. Stability is typically >6 months (verify with stability testing).

B. Working Internal Standard Solution (WIS)

-

Dilute the Master Stock to a target concentration (e.g., 500 ng/mL) using 50:50 Methanol:Water .[1]

-

Why 50:50? This matches the typical initial mobile phase conditions, preventing "solvent shock" or precipitation when added to the biological matrix.

-

-

Prepare fresh daily or validate stability for 1 week at 4°C.

Sample Extraction (Protein Precipitation)[1]

This method is chosen for high throughput. For higher sensitivity, Liquid-Liquid Extraction (LLE) using Hexane:Isoamyl Alcohol (98:[1]2) is recommended due to Tofenacin's lipophilicity.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube.

-

Spike IS: Add 10 µL of Working IS Solution to every sample (Standards, QCs, and Unknowns).

-

Target: Final IS concentration in matrix should be consistent (e.g., 100 ng/mL).

-

-

Equilibrate: Vortex gently and let stand for 5 minutes.

-

Scientific Rationale: This allows the deuterated IS to interact with plasma proteins (albumin/AGP) similarly to the analyte, ensuring the extraction step removes them with equal efficiency.[1]

-

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Why Acid? Acid disrupts protein binding and ensures the basic amine remains in solution.

-

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to LC vials. Dilute 1:1 with water if peak shape is poor due to high organic content.

LC-MS/MS Conditions

Column Strategy: A C18 column is standard.[1][3] However, as a basic amine, Tofenacin can tail.[1] Use a column with high carbon load or end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

| Parameter | Setting | Rationale |

| Ionization | ESI Positive (+) | Basic nitrogen protonates easily [M+H]⁺.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains low pH to keep amine protonated.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution.[1] |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for electrospray desolvation.[1] |

| Gradient | 5% B to 95% B over 3-5 mins | Tofenacin is lipophilic and will elute late.[1] |

MRM Transitions (Mass Spectrometry)

Note: Exact transitions depend on the specific deuteration pattern of your commercial standard. Always perform a product ion scan (MS2) to verify.

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

| Tofenacin | 256.2 [M+H]⁺ | 116.1 (Quant) | 20-30 | 50 |

| 181.1 (Qual) | 25-35 | 50 | ||

| Tofenacin-d4 | 260.2 [M+H]⁺ | 120.1* (Quant) | 20-30 | 50 |

*Assumption: The d4 label is often on the methyl/ethyl chain or a specific ring fragment retained in the 116 transition. If the label is lost in fragmentation, the product mass will be identical to the analyte (Cross-talk risk). Ensure the product ion retains the deuterium label.

Part 4: Mechanism of Action (The "Why")

The following diagram illustrates how Tofenacin-d4 corrects for Matrix Effects, a requirement for robust bioanalysis.

Figure 2: Principle of Matrix Effect Compensation.[1] Because the d4-IS co-elutes with the analyte, any suppression caused by phospholipids affects both equally, maintaining a constant ratio.[1]

Part 5: Validation & Troubleshooting[1]

Validation Criteria (FDA/EMA)

To ensure the protocol is valid, you must assess Cross-Signal Contribution (Cross-talk) :

-

Inject Pure IS: Monitor the Analyte channel (256.2 -> 116.1).

-

Requirement: Signal must be < 20% of the LLOQ (Lower Limit of Quantification) of the analyte.

-

-

Inject Pure Analyte (ULOQ): Monitor the IS channel (260.2 -> 120.1).

-

Requirement: Signal must be < 5% of the average IS response.[1]

-

Fix: If cross-talk exists, adjust chromatographic resolution or select a different product ion.

-

Common Troubleshooting

-

Low IS Recovery:

-

Cause: Incomplete protein precipitation or adsorption to glass.[1]

-

Solution: Switch to PP vials and ensure the extraction solvent is acidic (0.1% Formic acid) to break protein binding.

-

-

Deuterium Scrambling:

-

Cause: Hydrogen-Deuterium Exchange (HDX) in the ion source if the label is on a labile position (e.g., N-H or O-H).[1]

-

Solution: Tofenacin-d4 is typically ring-labeled or methyl-labeled (stable).[1] If scrambling occurs, reduce source temperature and avoid protic mobile phases (rarely possible in LC-MS); verify label position with vendor.

-

References

-

US Food and Drug Administration (FDA). (2018).[1][4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

PubChem. (n.d.).[1][7] Tofenacin Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] (Standard reference for Matrix Effect calculations).

Sources

- 1. tofenacin | 15301-93-6 [chemicalbook.com]

- 2. tofenacin [drugcentral.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Tofenacin - Wikipedia [en.wikipedia.org]

Application Note: Preparation of Tofenacin Hydrochloride Salt-d4 Stock Solutions for Quantitative Analysis

Abstract

This document provides a detailed, field-proven protocol for the preparation, handling, and storage of high-quality stock solutions of Tofenacin Hydrochloride Salt-d4. Tofenacin-d4, a stable isotope-labeled internal standard (IS), is critical for achieving accurate and precise quantification of the antidepressant drug Tofenacin in complex biological matrices via mass spectrometry.[1][2] Adherence to these guidelines is paramount for ensuring the integrity of the analytical standard, which directly impacts the reliability and reproducibility of experimental results.[3][4] This note outlines essential procedures, from initial receipt and characterization to final storage, emphasizing the scientific rationale behind each step to support robust bioanalytical method development.

Introduction: The Role of Deuterated Internal Standards

Tofenacin is a serotonin-norepinephrine reuptake inhibitor used as an antidepressant.[5][6] In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1] Factors such as sample loss during extraction, matrix effects, and instrument drift can introduce significant error.[2]

Tofenacin Hydrochloride Salt-d4 is an ideal internal standard for Tofenacin. Deuterium is chemically similar to hydrogen but has a different mass, allowing the mass spectrometer to distinguish between the analyte and the IS.[1] Because Tofenacin-d4 is structurally and physicochemically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement, providing a reliable basis for accurate quantification.[7][8] The precision of this entire analytical framework begins with the accurate preparation of the IS stock solution.[9]

Physicochemical Properties and Handling

A thorough understanding of the reference material's properties is the foundation of its proper handling. All quantitative data should be sourced directly from the manufacturer-provided Certificate of Analysis (CoA).[3][4]

| Property | Value | Source / Comment |

| Chemical Name | N-methyl-2-((2-methylphenyl)phenylmethoxy)ethanamine-d4 Hydrochloride | IUPAC Nomenclature |

| Unlabeled CAS No. | 10488-36-5 (HCl Salt)[5][6] | For the non-deuterated parent compound. |

| Molecular Formula | C₁₇H₁₇D₄NO • HCl | |

| Molecular Weight | 295.84 g/mol [10] | Note: This will vary slightly by lot based on isotopic purity. Always use the MW from the CoA. |

| Appearance | Solid powder / Off-White Solid[5][11] | Visually inspect upon receipt. |

| Solubility | Soluble in DMSO, Methanol, Chloroform.[5][11][12] | DMSO and Methanol are common solvents for stock solutions. Chloroform is less common for bioanalytical applications. |

| Purity | >98% (Chemical), Isotopic Enrichment ≥98% | Verify on CoA. High purity is critical for an analytical standard.[1] |

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps to prepare a primary stock solution. All operations should be performed in a controlled laboratory environment by trained personnel.

Required Materials and Equipment

-

Tofenacin Hydrochloride Salt-d4 (with CoA)

-

High-purity solvent (e.g., HPLC-grade or LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[13]

-

Calibrated pipettes and sterile, low-retention tips

-

Amber glass vials with PTFE-lined screw caps[14]

-

Vortex mixer

-

Ultrasonic bath

-

Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves

Workflow Diagram

Caption: Workflow for Tofenacin-d4 Stock Solution Preparation.

Step-by-Step Procedure

-

Receipt and Verification: Upon receiving the Tofenacin Hydrochloride Salt-d4, immediately verify its identity against the purchase order and CoA.[15] Log its arrival, lot number, purity, and expiration date in your reference standard logbook.[16][17]

-

Solvent Selection: Choose a solvent that ensures complete dissolution and is compatible with your analytical method. For LC-MS applications, HPLC-grade Methanol or DMSO are excellent first choices.[5] DMSO can solubilize a wide range of compounds but may cause issues with some chromatographic methods if injected in high volumes. Methanol is often preferred for reverse-phase chromatography.

-

Equilibration: Before opening, allow the sealed container of the standard to equilibrate to ambient laboratory temperature for at least 30 minutes.[17] This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder, which would introduce weighing errors.

-

Weighing: Using a calibrated analytical balance, accurately weigh a target amount of the standard (e.g., 1.0 mg). Tare a clean weigh boat or paper before adding the compound. Handle the standard carefully to avoid static and record the exact weight. The precision of this step directly dictates the accuracy of the final concentration.[13]

-

Dissolution:

-

Quantitatively transfer the weighed powder into a clean, Class A volumetric flask of the appropriate size (e.g., a 1.0 mL flask for a 1 mg/mL solution).

-

Add approximately 70% of the final volume of the selected solvent (e.g., 0.7 mL for a 1 mL flask).

-

Cap the flask and vortex gently to dissolve the solid. If necessary, use an ultrasonic bath for short intervals (1-2 minutes) to aid dissolution, but be cautious of potential degradation from excessive heat.

-

Visually inspect the solution against a dark background to ensure no solid particles remain. Complete dissolution is non-negotiable.

-

-

Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.[13]

-

Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[13] Inadequate mixing is a common source of error.

Calculation of Final Concentration

The actual concentration should be calculated based on the exact weight and purity from the CoA.

-

Formula: Concentration (mg/mL) = (Actual Weight (mg) × Purity) / Final Volume (mL)

-

Example:

-

Actual Weight: 1.05 mg

-

Purity (from CoA): 99.2% (or 0.992)

-

Final Volume: 1.0 mL

-

Concentration = (1.05 mg × 0.992) / 1.0 mL = 1.0416 mg/mL

-

Quality Control, Storage, and Stability

Documentation and Labeling

Proper documentation is essential for traceability and regulatory compliance.[16]

-

Labeling: Immediately label all stock solution vials. The label must include:

-

Compound Name (Tofenacin HCl-d4)

-

Calculated Concentration

-

Preparation Date

-

Solvent Used

-

Preparer's Initials

-

Unique ID linking to a lab notebook entry

-

-

Logbook: Record all details of the preparation, including the balance ID, exact weight, solvent lot number, final volume, and calculated concentration, in a dedicated laboratory notebook.[13]

Storage and Stability

The integrity of the stock solution depends heavily on proper storage.[3][16]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles and minimize contamination risk, aliquot the primary stock solution into smaller, single-use volumes in amber glass vials.[14]

-

Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light.[5] The manufacturer's recommendation on the CoA should always be followed.[16]

-